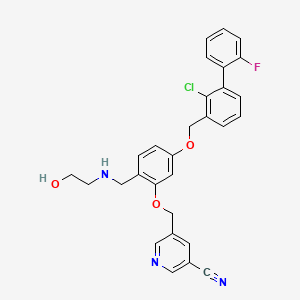
PD-1/PD-L1-IN-32
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PD-1/PD-L1-IN-32 is a potent inhibitor of the programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This compound has shown significant anticancer activity by effectively blocking the PD-1/PD-L1 interaction, which is a crucial immune checkpoint pathway involved in the immune evasion of cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-32 involves several key steps, including the formation of biaryl-containing structures with unique difluoromethyleneoxy linkages. The synthetic route typically includes the following steps :
Formation of Biaryl Structures: This step involves the coupling of aryl halides with boronic acids using palladium-catalyzed cross-coupling reactions.
Introduction of Difluoromethyleneoxy Linkages:
Final Assembly: The final step involves the assembly of the biaryl structures with the difluoromethyleneoxy linkages to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key considerations include the choice of solvents, catalysts, and reaction temperatures to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
Types of Reactions
PD-1/PD-L1-IN-32 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: Substitution reactions, particularly involving the difluoromethyleneoxy linkages, can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Palladium Catalysts: Used in cross-coupling reactions to form biaryl structures.
Boronic Acids: Used as coupling partners in the formation of biaryl structures.
Oxidizing and Reducing Agents: Used to modify the oxidation state of the compound.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified chemical structures and potentially altered biological activities .
Applications De Recherche Scientifique
PD-1/PD-L1-IN-32 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Cancer Immunotherapy: The compound is primarily used in cancer immunotherapy to block the PD-1/PD-L1 interaction, thereby enhancing the immune system’s ability to target and destroy cancer cells.
Biological Research: This compound is used in biological research to study the mechanisms of immune checkpoint inhibition and the role of the PD-1/PD-L1 pathway in immune regulation.
Drug Development: The compound is a valuable tool in drug development, serving as a lead compound for the design of new and more effective PD-1/PD-L1 inhibitors.
Industrial Applications: In the pharmaceutical industry, this compound is used in the development and production of anticancer drugs.
Mécanisme D'action
PD-1/PD-L1-IN-32 exerts its effects by blocking the interaction between PD-1 and PD-L1. This interaction is a key immune checkpoint that regulates the immune response. By inhibiting this interaction, this compound prevents the downregulation of T cell activity, thereby enhancing the immune system’s ability to target and destroy cancer cells . The molecular targets of this compound include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells .
Comparaison Avec Des Composés Similaires
PD-1/PD-L1-IN-32 is unique among PD-1/PD-L1 inhibitors due to its high potency and specific chemical structure. Similar compounds include:
Biphenyl Derivatives: These compounds also target the PD-1/PD-L1 interaction but may have different chemical structures and potencies.
Small-Molecule Inhibitors: Other small-molecule inhibitors of PD-1/PD-L1 have been developed, each with unique properties and mechanisms of action.
Monoclonal Antibodies: Monoclonal antibodies targeting PD-1 or PD-L1 are widely used in cancer immunotherapy but differ significantly from small-molecule inhibitors like this compound in terms of structure and administration.
Propriétés
Formule moléculaire |
C29H25ClFN3O3 |
|---|---|
Poids moléculaire |
518.0 g/mol |
Nom IUPAC |
5-[[5-[[2-chloro-3-(2-fluorophenyl)phenyl]methoxy]-2-[(2-hydroxyethylamino)methyl]phenoxy]methyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C29H25ClFN3O3/c30-29-23(4-3-6-26(29)25-5-1-2-7-27(25)31)19-36-24-9-8-22(17-33-10-11-35)28(13-24)37-18-21-12-20(14-32)15-34-16-21/h1-9,12-13,15-16,33,35H,10-11,17-19H2 |
Clé InChI |
DSELNKYPNSPLEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=CC(=C2Cl)COC3=CC(=C(C=C3)CNCCO)OCC4=CC(=CN=C4)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


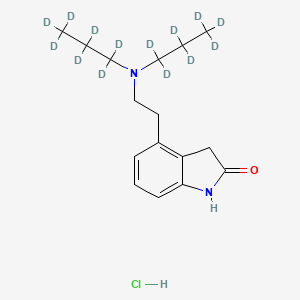
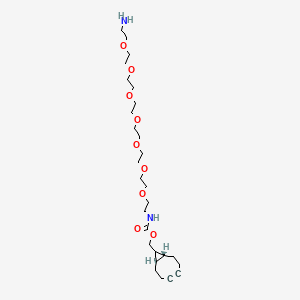
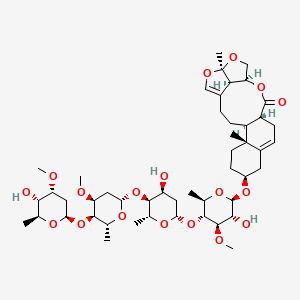
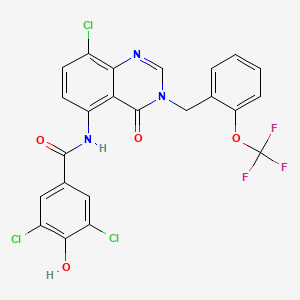
![16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione](/img/structure/B12376010.png)
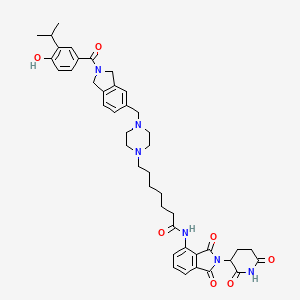
![2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron](/img/structure/B12376027.png)
![(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide](/img/structure/B12376040.png)

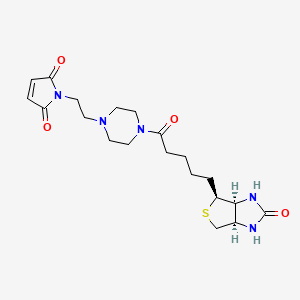
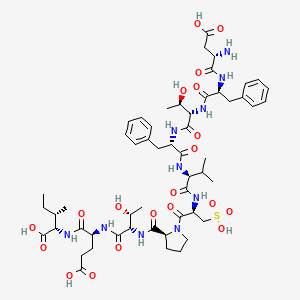
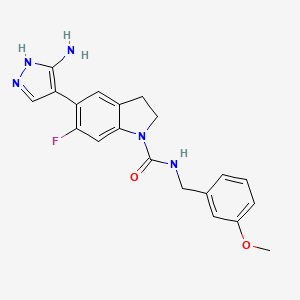
![(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12376064.png)

